molecular formula C5H3FN2O3 B1297087 3-Fluoro-4-nitropyridine-N-oxide CAS No. 769-54-0

3-Fluoro-4-nitropyridine-N-oxide

Cat. No. B1297087
CAS RN: 769-54-0
M. Wt: 158.09 g/mol
InChI Key: QHWIGULJOZAPAQ-UHFFFAOYSA-N
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Patent
US06855724B2

Procedure details

Concentrated H2SO4 (75 ml) was carefully added to 3-fluoropyridine N-oxide (Preparation 5) (50 g, 0.44 mol), cooled at room temperature by using a water bath. Fuming nitric acid (55 ml) was dissolved in concentrated sulfuric acid (75 ml) and the colourless solution was added drop-wise to the substrate over 15 minutes at room temperature. The yellow mixture was heated for 1.5 hours at 90° C. The mixture was allowed to reach room temperature and slowly poured onto ice (900 g). The aqueous layer was extracted with dichloromethane (3×500 ml) and the solvent evaporated under reduced pressure to yield a yellow solid. This was washed with pentane (200 ml). The residue was dissolved in dichloromethane (50 ml). A yellow precipitate formed which was filtered off to yield the title compound (10 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][C:7]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=[N+](C=CC1)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the colourless solution was added drop-wise to the substrate over 15 minutes at room temperature
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The yellow mixture was heated for 1.5 hours at 90° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
slowly poured onto ice (900 g)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×500 ml)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
WASH
Type
WASH
Details
This was washed with pentane (200 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (50 ml)
CUSTOM
Type
CUSTOM
Details
A yellow precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.